N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that features a fluorinated cyclopentyl ring attached to a thiazole carboxamide structure. The presence of fluorine in the cyclopentyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Fluorocyclopentyl Intermediate: The starting material, cyclopentene, undergoes fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to yield 2-fluorocyclopentene.
Thiazole Formation: The fluorocyclopentyl intermediate is then reacted with thioamide and a suitable base to form the thiazole ring.
Carboxamide Formation: The final step involves the reaction of the thiazole intermediate with methyl isocyanate to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the cyclopentyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Mechanism of Action
The mechanism of action of N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- N-(2-fluorocyclopentyl)cycloheptanecarboxamide : Similar structure but with a cycloheptane ring instead of a thiazole ring.
- N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxylate: An ester derivative of the compound.
Uniqueness: N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide is unique due to the combination of a fluorinated cyclopentyl ring and a thiazole carboxamide structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)-N-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2OS/c1-13(9-4-2-3-7(9)11)10(14)8-5-15-6-12-8/h5-7,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQJNBSTFQEHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1F)C(=O)C2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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